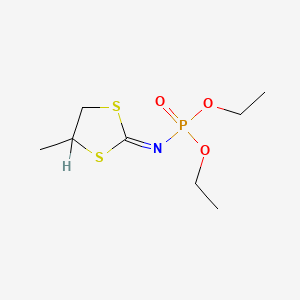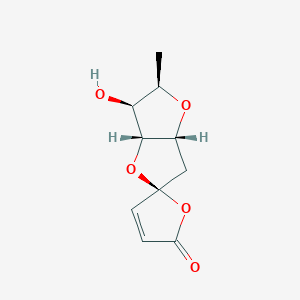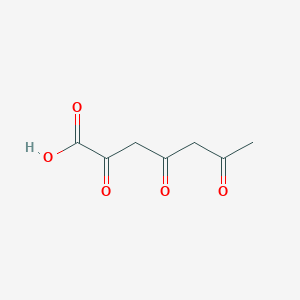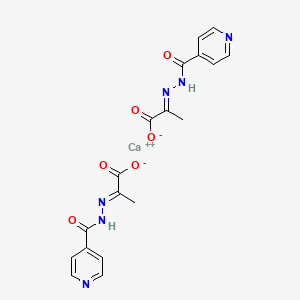
Cytrolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mephosfolan is a phosphoric ester.
Aplicaciones Científicas De Investigación
1. Optical Properties in Liquid Crystal Mixtures
Cytrolane, specifically alkylfluoroisothiocyanatotolanes and alkylphenylfluoroisothiocyanato-tolanes, has been studied for its role in enhancing the optical properties of liquid crystal mixtures. These mixtures exhibit high birefringence, which is crucial for their use in display devices and other applications. The study focused on the optical and polarizability anisotropies of these mixtures and their thermal variation, providing insights into their potential applications in electro-optical devices (Gupta, Mukhopadhyay, Roy, & Dabrowski, 2013).
2. Functionalized Cellulose Acetate Membranes for Osseointegration
Research on cellulose acetate membranes functionalized with resveratrol, potentially involving this compound, demonstrated their application in improving osseointegration processes. These functionalized membranes, used as coatings on alloys, support the viability and proliferation of pre-osteoblastic cells, thus offering protective effects against compounds released from coated alloys and enhancing bone regeneration (Pandele et al., 2017).
3. Cyanide Biodegradation in Industrial Waste
Cyanide compounds, including this compound derivatives, are used in mining and jewellery industries. However, their toxicity poses environmental challenges. Studies have shown that certain microorganisms, like Pseudomonas pseudoalcaligenes, can biodegrade cyanide compounds, making them useful for treating industrial waste. This process, known as 'cyan-omics', offers a biotechnological approach to managing cyanide waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
4. Synthesis of Stable Cyanine-Dye-Doped Silica Nanoparticles
Research on incorporating cyanine dyes, which may include this compound derivatives, into silica nanoparticles has shown promising applications in biological labeling and imaging. These cyanine-dye-doped nanoparticles exhibit enhanced chemical and photo-stability, increased brightness, and are functionalized for diverse applications. This development is crucial for improving the stability and performance of cyanine dyes in biological research (Lian et al., 2018).
5. Cyanobacteria Research for Biofuel Production
Studies on cyanobacteria, which might involve this compound-related compounds, focus on their potential as a renewable source for biofuels production. Cyanobacteria's ability to convert sunlight and atmospheric CO2 into organic compounds positions them as a sustainable option for third-generation biofuels. Understanding and engineering their metabolism could lead to significant advancements in renewable energy sources (Steuer, Knoop, & Machné, 2012).
Propiedades
Fórmula molecular |
C8H16NO3PS2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |
Clave InChI |
LTQSAUHRSCMPLD-CMDGGOBGSA-N |
SMILES isomérico |
CCOP(=O)(/N=C/1\SCC(S1)C)OCC |
SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
SMILES canónico |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Sinónimos |
cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)


![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)

![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
